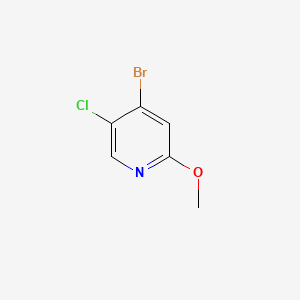

4-Bromo-5-chloro-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSHUQXUQXYECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743139 | |

| Record name | 4-Bromo-5-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211534-25-6 | |

| Record name | 4-Bromo-5-chloro-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-5-chloro-2-methoxypyridine. While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and provides logical extrapolations based on the chemistry of analogous substituted pyridines. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its potential applications and handling.

Chemical Properties and Data

This compound is a halogenated and methoxy-substituted pyridine derivative. Its structure suggests its utility as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1020253-15-9 | [2] |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [] |

| Physical Form | Solid | [4] |

| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [4] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not found in the available literature. However, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds. The synthesis would likely involve a multi-step process starting from a suitable pyridine precursor, followed by sequential halogenation and methoxylation reactions.

For instance, the synthesis of the related compound, 5-Bromo-2-chloro-4-methoxypyridine, involves the bromination of 2-Chloro-4-methoxypyridine using N-bromosuccinimide in concentrated sulfuric acid.[5] A similar strategy could potentially be adapted for the synthesis of the target compound.

Illustrative Synthetic Workflow (Hypothetical):

Caption: Hypothetical synthetic workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the electronic nature of the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring susceptible to nucleophilic attack. The presence of two different halogens (bromine and chlorine) offers opportunities for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic aromatic substitution. The positions ortho and para to the ring nitrogen are particularly activated. In this compound, the chlorine atom at the 2-position is expected to be more susceptible to nucleophilic displacement than the bromine atom at the 4-position, which is meta to the nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents provide handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such transformations, which could allow for selective reactions at the 4-position.

Logical Relationship of Reactivity:

Caption: Reactivity and potential applications of the target compound.

Spectroscopic Analysis

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. However, predicted spectral characteristics can be inferred from the analysis of similar structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Two singlets in the aromatic region corresponding to the two pyridine protons. A singlet for the methoxy group protons. |

| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be influenced by the attached substituents (Br, Cl, OMe, and the ring N). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (222.47 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |

| IR Spec. | Characteristic peaks for C-H stretching (aromatic and methyl), C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group. |

Experimental Workflow for Spectroscopic Analysis:

Caption: General workflow for the spectroscopic analysis of the compound.

Biological Activity

While no specific biological activity data for this compound has been reported, pyridine and its derivatives are known to exhibit a wide range of biological activities.[6] Many clinically used drugs contain a pyridine scaffold.[6] The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery.

Safety and Handling

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its chemical properties, potential synthetic routes, and expected reactivity based on the principles of organic chemistry and data from analogous compounds. Further experimental investigation is necessary to fully characterize this compound and explore its applications. Researchers are encouraged to perform their own analyses to determine its specific properties and to exercise caution during its handling.

References

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 4. 5-Bromo-4-chloro-2-methoxypyridine | 851607-27-7 [sigmaaldrich.com]

- 5. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-bromo-5-chloro-2-methoxypyridine, a halogenated and methoxylated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The strategic placement of bromo, chloro, and methoxy functional groups on the pyridine core offers multiple reactive sites for further chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and other functional materials. This document outlines a multi-step synthesis, providing detailed experimental protocols and summarizing key quantitative data.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound can be envisioned starting from the commercially available 2-amino-5-chloropyridine. The proposed pathway involves a three-step sequence: bromination, diazotization followed by a Sandmeyer-type reaction to introduce the bromo group, and finally, methoxylation.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-bromo-5-chloropyridine

This initial step involves the regioselective bromination of 2-amino-5-chloropyridine at the 4-position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.

Protocol:

-

Dissolve 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromo-5-chloropyridine.

Step 2: Synthesis of 4-Bromo-5-chloro-2-hydroxypyridine

The amino group of 2-amino-4-bromo-5-chloropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Protocol:

-

Suspend 2-amino-4-bromo-5-chloropyridine (1 equivalent) in an aqueous solution of sulfuric acid (e.g., 50% v/v).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 5°C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60°C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-bromo-5-chloro-2-hydroxypyridine.

Step 3: Synthesis of this compound

The final step is the methoxylation of the hydroxyl group of 4-bromo-5-chloro-2-hydroxypyridine.

Protocol:

-

Suspend 4-bromo-5-chloro-2-hydroxypyridine (1 equivalent) in a suitable solvent such as methanol, acetone, or dimethylformamide (DMF).

-

Add a base such as potassium carbonate or sodium hydride (1.5-2.0 equivalents) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide or dimethyl sulfate (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Reagents | Typical Yield (%) |

| 1 | 2-Amino-5-chloropyridine | 2-Amino-4-bromo-5-chloropyridine | N-Bromosuccinimide | 70-85 |

| 2 | 2-Amino-4-bromo-5-chloropyridine | 4-Bromo-5-chloro-2-hydroxypyridine | Sodium Nitrite, Sulfuric Acid | 60-75 |

| 3 | 4-Bromo-5-chloro-2-hydroxypyridine | This compound | Methyl Iodide, Potassium Carbonate | 80-95 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product purification.

This technical guide provides a foundational pathway for the synthesis of this compound. Researchers and scientists are encouraged to optimize the described protocols to suit their specific laboratory conditions and scale requirements. The versatile nature of the final compound makes it a promising intermediate for further exploration in drug discovery and materials science.

An In-Depth Technical Guide on the ¹H and ¹³C NMR of 4-Bromo-5-chloro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 4-bromo-5-chloro-2-methoxypyridine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to acquire empirical data.

Molecular Structure and Predicted NMR Data

The structure of this compound comprises a pyridine ring substituted with a bromine atom at the 4-position, a chlorine atom at the 5-position, and a methoxy group at the 2-position. This substitution pattern results in a distinct set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two singlets corresponding to the two aromatic protons and the methoxy group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | H-6 |

| ~7.0 | Singlet | 1H | H-3 |

| ~4.0 | Singlet | 3H | -OCH₃ |

| Predicted in CDCl₃ |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 |

| ~150 | C-6 |

| ~142 | C-4 |

| ~125 | C-5 |

| ~112 | C-3 |

| ~54 | -OCH₃ |

| Predicted in CDCl₃ |

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for the synthesis, purification, and NMR-based structural elucidation of this compound.

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

¹H NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans (adjust for optimal signal-to-noise)

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Data Acquisition

-

Spectrometer: The same spectrometer as for ¹H NMR can be used.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 scans (or more, as ¹³C has a low natural abundance and quaternary carbons may have long relaxation times).

-

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound with atom numbering and the expected correlations between protons and carbons.

Caption: Molecular structure of this compound and the corresponding ¹H and ¹³C NMR assignments.

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 4-Bromo-5-chloro-2-methoxypyridine

For Immediate Release

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-5-chloro-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, predicted fragmentation patterns, and a thorough analysis of the compound's mass spectral characteristics.

Introduction

This compound is a substituted pyridine derivative with significant potential in organic synthesis. Its structural elucidation is a critical step in ensuring the quality and purity of downstream products. Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and probing the structure of such molecules through fragmentation analysis. This guide outlines the expected mass spectral behavior of this compound and provides standardized protocols for its analysis.

Predicted Mass Spectrometry Data

Due to the presence of bromine and chlorine isotopes, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. The natural abundance of these isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%; ³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in a distinctive cluster of peaks.

The following table summarizes the predicted mass spectrometry data for this compound. The predictions are based on the fundamental principles of mass spectrometry and analysis of structurally similar compounds.

| m/z (relative abundance) | Proposed Fragment Ion | Formula | Notes |

| 221/223/225 (base peak cluster) | [M]⁺ | C₆H₅BrClNO | Molecular ion peak cluster exhibiting the characteristic isotopic pattern for one bromine and one chlorine atom. |

| 206/208/210 | [M - CH₃]⁺ | C₅H₂BrClNO | Loss of a methyl radical from the methoxy group. |

| 193/195/197 | [M - CO]⁺ | C₅H₅BrClN | Loss of carbon monoxide. |

| 178/180/182 | [M - CH₃ - CO]⁺ | C₄H₂BrClN | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |

| 142/144 | [M - Br]⁺ | C₆H₅ClNO | Loss of a bromine radical. |

| 108 | [M - Br - Cl]⁺ | C₆H₅NO | Loss of both bromine and chlorine radicals. |

Experimental Protocols

The following are detailed methodologies for obtaining mass spectra of pyridine derivatives like this compound.

Sample Preparation

-

Weigh approximately 1-2 mg of purified this compound.

-

Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 100 µg/mL to 1 mg/mL. The choice of solvent will depend on the ionization technique employed.

-

Ensure the sample is fully dissolved, using brief sonication if necessary. The solution should be clear and free of particulate matter.

Ionization and Mass Analysis

3.2.1. Electron Ionization (EI) Mass Spectrometry

This technique is suitable for volatile and thermally stable compounds.

-

Sample Introduction: The sample solution can be introduced via a gas chromatograph (GC-MS) for separation and analysis or directly using a heated direct insertion probe.

-

Ionization: In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

3.2.2. Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for a broader range of compounds, including those that are less volatile or thermally labile.

-

Sample Introduction: The sample solution is infused directly into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.

-

Ionization: A high voltage is applied to a capillary through which the sample solution is sprayed, generating charged droplets. Desolvation of these droplets leads to the formation of protonated molecules ([M+H]⁺) or other adducts.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Q-TOF, Orbitrap) for mass-to-charge ratio determination. For fragmentation studies (MS/MS), a specific precursor ion (e.g., the [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

Caption: Proposed fragmentation pathway of this compound.

An In-depth Technical Guide to the Reactivity of 4-Bromo-5-chloro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Bromo-5-chloro-2-methoxypyridine, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic positioning of its bromo, chloro, and methoxy substituents on the pyridine core allows for a diverse range of chemical transformations. This document details the principal reactions of this compound, including its synthesis, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution. Detailed experimental protocols, illustrative quantitative data, and visualizations of key reaction pathways are presented to facilitate its application in the synthesis of complex molecular architectures.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure is primed for selective functionalization, making it an attractive scaffold for the development of novel therapeutic agents and other functional materials. The pyridine motif is a well-established pharmacophore found in numerous approved drugs, and the unique substitution pattern of this molecule offers multiple reactive sites for chemical modification. This guide will explore the expected reactivity of this compound based on established principles of pyridine chemistry.

Physicochemical Properties

| Property | Value |

| CAS Number | 1020253-15-9 |

| Molecular Formula | C6H5BrClNO |

| Molecular Weight | 222.47 g/mol |

Synthesis of this compound

Illustrative Synthetic Protocol

This protocol describes the bromination of a 2-chloro-methoxypyridine precursor.

Reaction: Bromination of 2-chloro-5-methoxypyridine

Procedure:

-

Dissolve 2-chloro-5-methoxypyridine (1.0 eq) in concentrated sulfuric acid.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (1.0 eq) portion-wise, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and then heat to 55 °C for 3 hours.

-

After the reaction is complete, pour the mixture into ice water and neutralize with a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., chloroform).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Illustrative Quantitative Data for Synthesis

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 2-chloro-5-methoxypyridine | N-bromosuccinimide, H2SO4 | Sulfuric acid | 3 hours | 55 °C | ~45% |

Disclaimer: This protocol is adapted from the synthesis of a regioisomer and is provided as an illustrative example.[2] Optimization would be required for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two distinct halogen atoms, bromine and chlorine, on the pyridine ring makes this compound an excellent substrate for selective palladium-catalyzed cross-coupling reactions.[1] Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such transformations, allowing for regioselective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Reaction: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture with stirring to a temperature of 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 (3 mol%) | K2CO3 (2 eq) | Dioxane/H2O | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3 mol%) | Cs2CO3 (2 eq) | Toluene/EtOH/H2O | 85 | 16 | 80-90 |

| 3-Thienylboronic acid | Pd(OAc)2 (2 mol%), SPhos (4 mol%) | K3PO4 (2 eq) | Dioxane/H2O | 100 | 8 | 82-92 |

Disclaimer: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions of similar bromo-chloro-heterocycles. Optimization is required for specific substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is expected to be selective for the C4-bromo position of this compound.

Reaction: Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Procedure:

-

To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs2CO3, 1.4-2.0 eq).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture with stirring to a temperature of 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Illustrative Quantitative Data for Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 12 | 80-90 |

| Aniline | Pd(OAc)2 / RuPhos | Cs2CO3 | Dioxane | 110 | 18 | 75-85 |

| Benzylamine | Pd2(dba)3 / BINAP | K3PO4 | Toluene | 90 | 16 | 78-88 |

Disclaimer: The data in this table is illustrative and based on typical yields for Buchwald-Hartwig amination reactions of similar bromo-chloro-heterocycles. Optimization is required for specific substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between an aryl halide and a terminal alkyne. This reaction is expected to be selective for the C4-bromo position.

Reaction: Sonogashira coupling of this compound with a terminal alkyne.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et3N or DIPEA, 2-3 eq).

-

Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH4Cl solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Illustrative Quantitative Data for Sonogashira Coupling

| Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 60 | 6 | 85-95 |

| Trimethylsilylacetylene | Pd(OAc)2/PPh3 | CuI | DIPEA | DMF | 50 | 8 | 80-90 |

| 1-Hexyne | Pd(PPh3)4 | CuI | Et3N | Toluene | 70 | 10 | 75-85 |

Disclaimer: The data in this table is illustrative and based on typical yields for Sonogashira coupling reactions of similar bromo-chloro-heterocycles. Optimization is required for specific substrates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). The position of substitution will depend on the relative activation of the C-Cl and C-Br bonds and the nature of the nucleophile. Generally, the chlorine at the 2-position is expected to be more susceptible to SNAr than the bromine at the 4-position due to the activating effect of the adjacent nitrogen atom.

General Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution of this compound with a nucleophile (e.g., an amine or alkoxide).

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Add the nucleophile (1.0-1.2 eq) and, if necessary, a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq).

-

Heat the reaction mixture to reflux (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Illustrative Quantitative Data for Nucleophilic Aromatic Substitution

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium methoxide | - | Methanol | 80 | 6 | 85-95 |

| Piperidine | Et3N | DMF | 100 | 12 | 80-90 |

| Sodium thiophenoxide | - | DMF | 90 | 8 | 82-92 |

Disclaimer: The data in this table is illustrative and based on typical yields for SNAr reactions of similar halo-pyridines. Optimization is required for specific substrates.

Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, with applications in a wide range of therapeutic areas. The ability to selectively functionalize this compound at multiple positions makes it a valuable precursor for the synthesis of compound libraries for drug discovery. For instance, it can be used in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its distinct halogen substituents allow for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a foundational understanding of its reactivity, offering detailed, albeit illustrative, experimental protocols and data to aid researchers in the design and execution of synthetic routes towards complex and novel molecular targets. Further investigation into the specific reaction conditions for this substrate will undoubtedly expand its utility and application in chemical and pharmaceutical research.

References

The Pyridine Core: A Technical Guide to the Discovery and Synthesis of Substituted Pyridines for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have established it as a "privileged scaffold" in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic placement of substituents on the pyridine ring enables the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile, making it an indispensable tool for drug hunters.[1] This technical guide provides an in-depth exploration of the historical discovery of pyridines, the evolution of their synthesis, detailed experimental protocols for key reactions, and their critical role as modulators of key signaling pathways in modern medicine.

A Historical Overview: From Coal Tar to Targeted Therapies

The story of pyridine began not in a gleaming modern laboratory, but in the smoky environs of 19th-century industrial chemistry.

-

1846: The first pyridine base, picoline, was isolated by Anderson from coal tar.[2]

-

1850s: Pyridine itself was discovered in an oily mixture produced by the strong heating of bones.[3]

-

1869-1871: The chemical structure of pyridine, analogous to benzene with a nitrogen atom replacing a C-H unit, was independently proposed by Wilhelm Körner and James Dewar.[4]

-

1876: William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene and hydrogen cyanide in a red-hot iron tube to produce pyridine.[4]

-

1881: Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives, a multi-component reaction that remains a foundational method in heterocyclic chemistry.[1][4]

-

1924: A significant breakthrough in industrial-scale production came with the Russian chemist Aleksei Chichibabin's invention of a pyridine synthesis reaction utilizing inexpensive reagents.[4]

From these early discoveries, the field of substituted pyridine chemistry has blossomed, driven by the recognition of their prevalence in nature and their immense therapeutic potential. Pyridine rings are found in essential biomolecules such as vitamins (niacin and vitamin B6), coenzymes (NAD and NADP), and a wide array of alkaloids.[5][6] This natural precedent has inspired medicinal chemists to incorporate the pyridine scaffold into a multitude of synthetic drugs, leading to treatments for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[5][7]

Foundational Synthetic Methodologies

The construction of the pyridine ring with specific substitution patterns is a central challenge in organic synthesis. Over the decades, a number of powerful and versatile methods have been developed, each with its own strengths and applications.

Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative.[8] This method is particularly well-suited for the preparation of symmetrically substituted pyridines.[1]

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Materials: Benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), ammonium acetate (1.2 equivalents), ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve the benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN).[8][9]

-

Chichibabin Pyridine Synthesis

Developed in 1924, the Chichibabin synthesis is a cornerstone of industrial pyridine production.[4] It involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[6] While yields can sometimes be low, the use of inexpensive and readily available starting materials makes it a highly valuable method.[10]

Experimental Protocol: Chichibabin Synthesis of 2-Picoline (2-methylpyridine)

-

Materials: Acetaldehyde, formaldehyde, ammonia, alumina or silica catalyst.

-

Procedure:

-

A gaseous mixture of acetaldehyde, formaldehyde, and ammonia is passed over a heated, solid-supported catalyst (e.g., alumina or silica).

-

The reaction is typically carried out at high temperatures, in the range of 350-500 °C.[6]

-

The product mixture, containing 2-methylpyridine and 4-methylpyridine, is collected after cooling.

-

The individual isomers are then separated by fractional distillation.

-

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines.[11] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[4]

Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

-

Materials: N-phenacylpyridinium bromide (prepared from 2-bromoacetophenone and pyridine), chalcone (1,3-diphenyl-2-propen-1-one), ammonium acetate, glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid.

-

Add an excess of ammonium acetate to the mixture.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After cooling, pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.[4]

-

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a method for preparing 2-pyridones from a cyanoacetamide, a 1,3-dicarbonyl compound, and a base.[2] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, providing a greener and more efficient protocol.[7]

Experimental Protocol: Guareschi-Thorpe Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Materials: Ethyl cyanoacetate, acetylacetone (a 1,3-dicarbonyl), ammonium carbonate, water.

-

Procedure:

-

In a flask, suspend ethyl cyanoacetate and acetylacetone in water.

-

Add ammonium carbonate to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

The product typically precipitates from the reaction medium upon formation.

-

Collect the solid product by vacuum filtration and wash with water.

-

Quantitative Data on Substituted Pyridine Synthesis

The following tables summarize representative yields for the synthesis of various substituted pyridines using the methodologies described above.

| Hantzsch Pyridine Synthesis | |||||

| Aldehyde | β-Ketoester | Nitrogen Source | Oxidizing Agent | Product | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Nitric Acid | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | >90[8] |

| Formaldehyde | Ethyl acetoacetate | Ammonia | Ferric chloride | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | ~75[12] |

| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | Ceric Ammonium Nitrate (CAN) | Diethyl 4-(5-bromothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 92[9] |

| Chichibabin Pyridine Synthesis | ||||

| Reactants | Catalyst | Temperature (°C) | Product(s) | Yield (%) |

| Acetaldehyde, Ammonia | Alumina/Silica | 350-500 | 2-Methylpyridine and 4-Methylpyridine | Moderate (often around 30%)[4] |

| Acrolein, Ammonia | Alumina/Silica | 350-500 | 3-Methylpyridine and Pyridine | Low to Moderate[6] |

| Paraldehyde, Ammonia | Alumina/Silica | 350-500 | 5-Ethyl-2-methylpyridine | Moderate[6] |

| Kröhnke Pyridine Synthesis | |||||

| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Nitrogen Source | Solvent | Product | Yield (%) |

| N-phenacylpyridinium bromide | Chalcone | Ammonium acetate | Acetic Acid | 2,4,6-Triphenylpyridine | High[4] |

| Substituted N-phenacylpyridinium bromide | Substituted Chalcone | Ammonium acetate | Methanol | 2,4,6-Triarylpyridines | Generally Good to Excellent[11] |

Substituted Pyridines as Modulators of Key Signaling Pathways

The true power of substituted pyridines in drug development lies in their ability to interact with and modulate the function of key biological targets, particularly enzymes involved in cellular signaling.

Pyridine-Based Kinase Inhibitors: The Case of Gefitinib and Imatinib

Kinases are a class of enzymes that play a crucial role in cell signaling by adding phosphate groups to proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Many small-molecule kinase inhibitors feature a pyridine core, which serves as a scaffold to position key pharmacophoric groups that interact with the ATP-binding pocket of the kinase.[1]

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] EGFR is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades that promote cell proliferation and survival.[10] In certain cancers, such as non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation, driving tumor growth.[10] Gefitinib binds to the ATP-binding site of the EGFR kinase domain, blocking its activity and inhibiting downstream signaling.[10]

Imatinib (Gleevec®) is another landmark targeted therapy that contains a substituted pyridine moiety. It is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active fusion protein that drives chronic myeloid leukemia (CML).[13] Imatinib also inhibits other tyrosine kinases, including c-KIT and PDGF-R.[14] By blocking the ATP-binding site of BCR-ABL, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the proliferation of CML cells and inducing apoptosis.[14]

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Pyridine-Based Dopamine Transporter (DAT) Inhibitors

The dopamine transporter (DAT) is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus regulating dopaminergic neurotransmission.[5] DAT inhibitors block this reuptake process, leading to an increase in the extracellular concentration of dopamine. This mechanism is relevant to the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD) and depression. Several substituted pyridine compounds have been identified as potent DAT inhibitors.[8]

Caption: Mechanism of dopamine reuptake and its inhibition by pyridine-based DAT inhibitors.

Conclusion

The journey of substituted pyridines, from their incidental discovery in industrial byproducts to their rational design as life-saving medicines, is a testament to the power of chemical synthesis and a deep understanding of biological processes. The foundational synthetic methodologies developed over the past century and a half continue to be refined and adapted, enabling the creation of increasingly complex and potent molecules. For researchers and drug development professionals, the pyridine core remains a fertile ground for innovation, offering a versatile and powerful platform for the discovery of the next generation of targeted therapies. The continued exploration of novel synthetic routes and a deeper understanding of the interactions between substituted pyridines and their biological targets will undoubtedly lead to new breakthroughs in the treatment of human disease.

References

- 1. ashpublications.org [ashpublications.org]

- 2. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The development of imatinib as a therapeutic agent for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]

- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Halogenated Methoxypyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated methoxypyridines represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug discovery. The introduction of halogen atoms and a methoxy group onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), solubility, and melting point. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of various halogenated methoxypyridines, details the experimental protocols for their determination, and illustrates relevant synthetic and biological pathways.

Data Presentation: Physicochemical Properties

The following tables summarize the available quantitative data for a selection of halogenated methoxypyridines. It is important to note that some of the presented values are predicted and should be considered as estimates.

Table 1: pKa and logP Values of Halogenated Methoxypyridines

| Compound | Molecular Formula | pKa | logP |

| 2-Chloro-6-methoxypyridine | C₆H₆ClNO | 0.40±0.10 (Predicted)[1] | 1.74 (Predicted)[1] |

| 2-Bromo-4-methoxypyridine | C₆H₆BrNO | 2.10±0.10 (Predicted)[2] | 1.8 (Computed)[3] |

| 3-Iodo-2-methoxypyridine | C₆H₆INO | 1.38±0.10 (Predicted)[1] | 2.1 (Computed)[4] |

| 4-Methoxypyridine | C₆H₇NO | 6.58 (at 25℃)[5] | 1.1 (Computed)[4] |

Table 2: Physical Properties of Halogenated Methoxypyridines

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |

| 2-Chloro-3-methoxypyridine | 52605-96-6 | 46-48[6] | 210.6±20.0 at 760 mmHg[7] | 1.2±0.1[7] | Insoluble |

| 2-Chloro-6-methoxypyridine | 17228-64-7 | - | 185-186 | 1.207 at 25 °C | Not specified |

| 2-Bromo-4-methoxypyridine | 89488-29-9 | 46-48[8] | 220-222[8] | 1.546 (Estimated)[8] | Insoluble[8] |

| 2,5-Dibromo-3-methoxypyridine | 1142191-57-8 | Not specified | Not specified | Not specified | Not specified |

| 3-Iodo-2-methoxypyridine | 112197-15-6 | 66[9] | 131-133 at 43 mmHg[9] | 1.831 at 25 °C[9] | Not specified |

| 4-Chloro-3-methoxy-2-chloromethylpyridine HCl | Not specified | 92-95[10] | 275.5±35.0 (Predicted)[10] | 1.170±0.06 (Predicted)[10] | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly)[10] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental methodologies for measuring pKa, logP, and solubility.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and reliable method for its determination.[10]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the halogenated methoxypyridine of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the sample solution in a beaker and immerse the pH electrode.

-

Incrementally add the titrant (strong base for an acidic substance or strong acid for a basic substance) to the sample solution.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

-

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase. The shake-flask method is the gold standard for experimental logP determination.

Methodology:

-

Phase Preparation:

-

Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4).

-

Saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by shaking them together for a prolonged period and then allowing them to separate.

-

-

Partitioning:

-

Dissolve a known amount of the halogenated methoxypyridine in the aqueous phase.

-

Add a known volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation. Several methods can be used to determine the thermodynamic solubility of a compound.

Methodology (Shake-Flask Method):

-

Equilibration:

-

Add an excess amount of the solid halogenated methoxypyridine to a known volume of water or buffer in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation:

-

Allow the undissolved solid to settle.

-

Filter the supernatant to remove any undissolved particles. A syringe filter with a low-binding membrane is recommended.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The measured concentration represents the aqueous solubility of the compound at that specific temperature.

-

Mandatory Visualizations

Experimental Workflow: Synthesis of 2-Bromo-4-methoxypyridine

The following diagram illustrates a typical experimental workflow for the synthesis of 2-bromo-4-methoxypyridine via directed ortho-metalation of 4-methoxypyridine.[8][9]

Signaling Pathway: Inhibition of PI3K/mTOR by Methoxypyridine Derivatives

Methoxypyridine derivatives have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[11][12] The following diagram provides a simplified representation of this inhibitory action.

Conclusion

The physicochemical properties of halogenated methoxypyridines are of paramount importance in the design and development of new therapeutic agents. This guide has provided a summary of available data, detailed standard experimental protocols for the determination of key properties, and visualized a representative synthetic workflow and a relevant signaling pathway. A thorough understanding and experimental determination of these properties are essential for researchers to optimize the drug-like characteristics of this promising class of compounds and to advance their potential clinical applications.

References

- 1. lookchem.com [lookchem.com]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [scholarworks.gsu.edu]

- 6. 2-Bromo-4-methoxypyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]

- 7. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N'-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Bromo-2-chloro-5-methoxypyridine

CAS Number: 1020253-15-9

This technical guide provides a comprehensive overview of 4-bromo-2-chloro-5-methoxypyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical properties, synthesis, key applications in synthetic chemistry, and essential safety information.

Physicochemical Properties

4-Bromo-2-chloro-5-methoxypyridine is a versatile chemical intermediate.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 1020253-15-9 |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol [1][2][3] |

| IUPAC Name | 4-bromo-2-chloro-5-methoxypyridine |

| Boiling Point | 267.3±35.0 °C (at 760 mmHg)[1] |

| Appearance | Data not available |

| Storage Temperature | 2-8°C (Refrigerator)[3] |

Synthesis and Experimental Protocols

Illustrative Synthetic Protocol: Electrophilic Bromination

A common method for introducing a bromine atom onto an activated pyridine ring is through electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS).

Materials:

-

2-Chloro-5-methoxypyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Dichloromethane (or other suitable solvent)

-

Sodium hydroxide solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: Dissolve 2-chloro-5-methoxypyridine in a suitable solvent such as concentrated sulfuric acid or an organic solvent like dichloromethane in a round-bottom flask. Cool the mixture in an ice bath.

-

Bromination: Slowly add N-bromosuccinimide (1.0 equivalent) to the cooled solution in portions, maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to stir and slowly warm to room temperature or gently heat as needed. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water. Neutralize the solution with a sodium hydroxide solution until it is alkaline.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or chloroform.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-bromo-2-chloro-5-methoxypyridine.

Caption: Synthetic workflow for 4-bromo-2-chloro-5-methoxypyridine.

Applications in Synthetic Chemistry

4-Bromo-2-chloro-5-methoxypyridine is a valuable building block in organic synthesis, primarily utilized in the development of pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of two distinct halogen atoms, which allows for selective functionalization through various cross-coupling and substitution reactions.

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. This chemoselectivity allows for the stepwise introduction of different substituents at the 4- and 2-positions of the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen. This allows for the displacement of the chloride with various nucleophiles, such as amines, alcohols, and thiols, to introduce further molecular diversity.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction at the C4-position (bromo) of 4-bromo-2-chloro-5-methoxypyridine.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-bromo-2-chloro-5-methoxypyridine is not widely available, data from structurally similar compounds, such as 4-bromo-2-chloro-5-methylpyridine, suggest that this compound should be handled with care.

Potential Hazards:

-

Harmful if swallowed.

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical. In case of exposure, seek immediate medical attention.

References

Starting materials for 4-Bromo-5-chloro-2-methoxypyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-5-chloro-2-methoxypyridine, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Due to the absence of a directly published synthesis for this compound in reviewed literature, this document outlines a proposed synthetic pathway. This proposed route is based on established methodologies for the halogenation of analogous pyridine compounds.

Proposed Synthetic Pathway

The most direct and plausible route to synthesize this compound involves the electrophilic bromination of the commercially available starting material, 5-Chloro-2-methoxypyridine. The methoxy group at the 2-position and the chloro group at the 5-position will direct the incoming bromo substituent to the 4-position.

Caption: Proposed synthesis of this compound.

Starting Materials and Reagents

A successful synthesis relies on the quality of the starting materials and reagents. The primary starting material for this proposed synthesis is readily available from commercial suppliers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 5-Chloro-2-methoxypyridine | 13473-01-3 | C₆H₆ClNO | 143.57 | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Solvent and Catalyst |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Neutralizing Agent |

| Chloroform | 67-66-3 | CHCl₃ | 119.38 | Extraction Solvent |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

Proposed Experimental Protocol

The following protocol is adapted from a known procedure for the synthesis of the isomeric compound, 5-Bromo-2-chloro-4-methoxypyridine, and is expected to yield the desired this compound.[1]

Reaction Workflow

Caption: Experimental workflow for the proposed synthesis.

Detailed Steps:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-Chloro-2-methoxypyridine (1.0 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0 equivalent) in small portions, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then gradually warm to 55°C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice water.

-

Neutralization: Slowly neutralize the acidic solution by adding 8N aqueous sodium hydroxide solution until the pH is alkaline, keeping the temperature low.

-

Extraction: Extract the aqueous mixture with chloroform (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate) to afford the pure this compound.

Reference Data: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine

The following data is for the synthesis of the isomeric compound 5-Bromo-2-chloro-4-methoxypyridine and serves as a reference for the expected outcome of the proposed synthesis.[1]

| Parameter | Value |

| Starting Material | 2-Chloro-4-methoxypyridine |

| Reagent Quantities | 13.3 g (92.6 mmol) of starting material, 16.5 g (92.6 mmol) of NBS |

| Solvent Volume | 65 mL of concentrated H₂SO₄ |

| Reaction Temperature | 0°C to 55°C |

| Reaction Time | 3 hours at 55°C |

| Product Yield | 9.3 g (45%) |

| Product Appearance | White solid |

¹H NMR Data for 5-Bromo-2-chloro-4-methoxypyridine (CDCl₃, 300 MHz):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 3.97 ppm | s | 3H | OCH₃ |

| 6.84 ppm | s | 1H | Pyridine ring H |

| 8.34 ppm | s | 1H | Pyridine ring H |

Safety Considerations

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N-Bromosuccinimide: NBS is a lachrymator and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use only in a well-ventilated fume hood.

-

Sodium Hydroxide: Concentrated sodium hydroxide solutions are highly corrosive and can cause severe burns. Handle with appropriate PPE.

This guide provides a robust starting point for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions to achieve the best results.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-Bromo-5-chloro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine core with differentiated halogen substituents (bromine and chlorine) and a methoxy group, allows for selective functionalization through various cross-coupling reactions. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction with this compound, a key transformation for the synthesis of complex aryl-substituted pyridines. These products are scaffolds for developing novel therapeutic agents, including inhibitors of critical signaling pathways in cancer.

Principle of the Reaction: Chemoselective Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide.[1] A key feature of reactions with this compound is the potential for chemoselectivity.

The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition typically follows the order: C-I > C-Br > C-Cl.[2] This reactivity difference allows for the selective coupling at the more reactive C4-Bromo position while leaving the C5-Chloro bond intact for potential subsequent transformations.[2] Achieving high selectivity requires careful optimization of reaction conditions to favor the oxidative addition at the C-Br bond.

The catalytic cycle for the Suzuki coupling involves three main steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the C-Br bond of this compound.

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new C-C bond of the 4-aryl-5-chloro-2-methoxypyridine product, regenerating the Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

While specific yield data for the Suzuki coupling of this compound is not extensively available in peer-reviewed literature, the following table presents representative conditions and expected yields based on reactions with structurally similar bromochloropyridines and related substrates.[3][4][5] These values should serve as a starting point for reaction optimization.

| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-18 | 75-90 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 80-95 |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Dioxane/H₂O | 95 | 16 | 70-85 |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 65-80 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 60-75 |

Disclaimer: The yields presented are illustrative and based on analogous systems. Actual yields may vary and require optimization for each specific substrate combination.

Experimental Protocols

This protocol describes a general procedure for the chemoselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Degassed water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.). If a solid catalyst/ligand system is used (e.g., Pd(OAc)₂ and SPhos), add them at this stage.

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition (if liquid or added separately): If using a catalyst like Pd(PPh₃)₄, it can be added under a positive flow of inert gas.

-

Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed water via syringe. A common solvent ratio is 4:1 to 5:1 organic solvent to water.

-

Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-chloro-2-methoxypyridine.

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The 4-aryl-2-methoxypyridine scaffold is a key pharmacophore in the development of kinase inhibitors. Specifically, derivatives of this class have been investigated as potent and selective inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[6] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6][7] PI3K/mTOR dual inhibitors can effectively shut down this pro-survival signaling cascade.[6]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridine-based drugs.

References

- 1. PI3K Inhibitors: Understanding Toxicity Mechanisms and Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Application Notes: Synthesis of Novel Kinase Inhibitors Using 4-Bromo-5-chloro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction